Boc-lys(Z)-pna
Overview
Description
“Boc-lys(Z)-pna” refers to Nα-Boc-Nε-Cbz-L-lysine, also known as Nα-Boc-Nε-Z-L-lysine12. It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains12.
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O3. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used3. The Boc group is stable towards most nucleophiles and bases3.
Molecular Structure Analysis
The molecular formula of “Boc-lys(Z)-pna” is C19H28N2O62. The molecular weight is 380.442.
Chemical Reactions Analysis
The Boc group in “Boc-lys(Z)-pna” is stable towards most nucleophiles and bases3. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible3.
Physical And Chemical Properties Analysis
“Boc-lys(Z)-pna” appears as a white crystalline powder5. It is soluble in MeOH or AcOH5. The melting point ranges from 73 to 83 °C5.
Scientific Research Applications
Genome Editing via Genetic Code Expansion : Boc-lys(Z)-PNA has been utilized in genome editing technologies, particularly in CRISPR-Cas9 systems. Suzuki et al. (2018) developed a heritable Cas9-mediated mammalian genome editing system that is controlled by the lysine derivative Lys(Boc), allowing for acute control over genome editing in response to BOC exposure. This method promises broad applications in genome editing with stringent regulation (Suzuki et al., 2018).
Modulation of Pharmacokinetic Properties of PNA : Research by Hamzavi et al. (2003) involved the synthesis of PNA monomers bearing glycosylated side chains, including derivatives of lysine. These modifications aimed to change the pharmacodistribution of PNA oligomers, which is significant for PNA drug development, allowing for modulation and fine-tuning of the pharmacokinetic profile of a drug lead (Hamzavi et al., 2003).
Solid Phase Synthesis of Protected PNA : Seitz (1999) reported the synthesis of Boc/Z-protected PNA oligomers on solid phase, using HYCRON resin that allowed for the application of both Boc- and Fmoc-protecting groups. This method demonstrated that further manipulations on protected PNA fragments are feasible, which is crucial for customizing PNA for specific applications (Seitz, 1999).
PNA as Nucleic Acid Analog and Mimic : Karkare and Bhatnagar (2006) discussed the characteristics of PNAs, including Boc-lys(Z)-PNA, as nucleic acid analogs and mimics. PNAs are used for antisense and antigene applications, gene cloning, mutation detection, and homologous recombination studies due to their extreme stability (Karkare & Bhatnagar, 2006).
Development of Hybridization Properties and Water Solubility of PNA : Sahu et al. (2011) focused on enhancing the biocompatibility and water solubility of PNA by incorporating diethylene glycol units. This transformation led to PNAs with greater affinity, sequence selectivity, and less aggregation, which are significant for applications in biology, biotechnology, and medicine (Sahu et al., 2011).
Diagnostic and Therapeutic Applications : Koch et al. (1997) reported an optimized automated PNA synthesis protocol, indicating the potential of PNA in diagnostic and monitoring applications in various fields like human clinical/forensic medicine, veterinary diagnostics, food/agriculture, and environmental monitoring (Koch et al., 1997).
Safety And Hazards
Future Directions
The future of “Boc-lys(Z)-pna” lies in the development of highly selective prodrugs for cancer therapy89. By coupling an acetylated lysine group to a cytotoxic agent, a masked cytotoxic agent is created, which is serially activated by HDAC and an endogenous protease that remove the acetyl group first and then the unacetylated lysine group9. This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development9.
properties
IUPAC Name |
benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLJZTUHLDXXAK-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(Z)-pna |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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